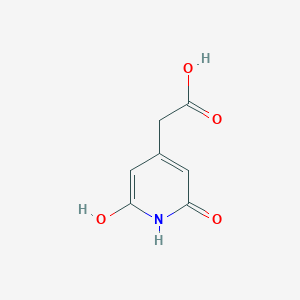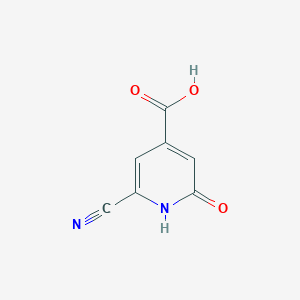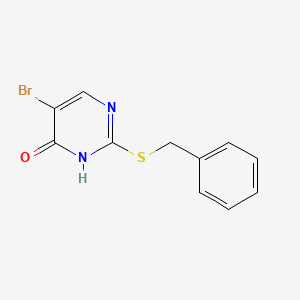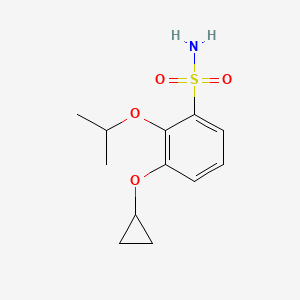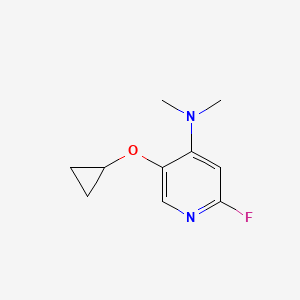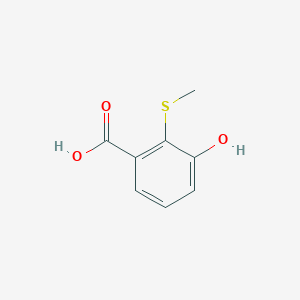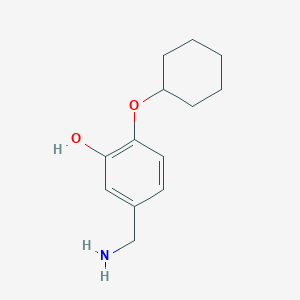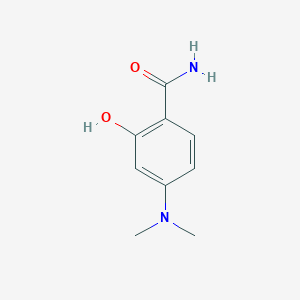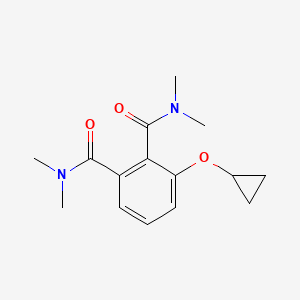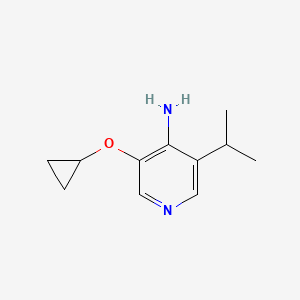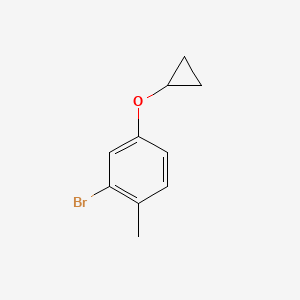
2-Bromo-4-cyclopropoxy-1-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-cyclopropoxy-1-methylbenzene is an organic compound that belongs to the class of aromatic compounds known as benzene derivatives. This compound features a bromine atom, a cyclopropoxy group, and a methyl group attached to a benzene ring. The presence of these substituents imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-cyclopropoxy-1-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-cyclopropoxy-1-methylbenzene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction proceeds via the formation of a bromonium ion intermediate, which then reacts with the benzene ring to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization are often employed to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-cyclopropoxy-1-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents such as ethanol or water.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are employed.
Major Products Formed
Substitution: Products include derivatives with different substituents replacing the bromine atom.
Oxidation: Products include quinones or other oxidized aromatic compounds.
Reduction: Products include hydrogenated derivatives of the original compound.
Applications De Recherche Scientifique
2-Bromo-4-cyclopropoxy-1-methylbenzene finds applications in various fields of scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-cyclopropoxy-1-methylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The bromine atom and cyclopropoxy group influence the reactivity of the benzene ring, making it susceptible to further chemical modifications. The compound can form intermediates that participate in various chemical pathways, leading to the formation of different products .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-4-chloro-1-methylbenzene
- 2-Bromo-4-isopropyl-1-methylbenzene
- 2-Bromo-4-(cyclopropylmethyl)-1-methylbenzene
Uniqueness
2-Bromo-4-cyclopropoxy-1-methylbenzene is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic effects on the benzene ring. This makes it different from other similar compounds that may have different substituents such as chloro, isopropyl, or cyclopropylmethyl groups .
Propriétés
Formule moléculaire |
C10H11BrO |
|---|---|
Poids moléculaire |
227.10 g/mol |
Nom IUPAC |
2-bromo-4-cyclopropyloxy-1-methylbenzene |
InChI |
InChI=1S/C10H11BrO/c1-7-2-3-9(6-10(7)11)12-8-4-5-8/h2-3,6,8H,4-5H2,1H3 |
Clé InChI |
RZQWERGUYYTALB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)OC2CC2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



